molecular formula C12H16FNO4S B8341893 [(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid

[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid

Cat. No. B8341893
M. Wt: 289.33 g/mol
InChI Key: ZYVLFFJDGHTXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid is a useful research compound. Its molecular formula is C12H16FNO4S and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid

Molecular Formula

C12H16FNO4S

Molecular Weight

289.33 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

InChI

InChI=1S/C12H16FNO4S/c1-9(2)7-14(8-12(15)16)19(17,18)11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

ZYVLFFJDGHTXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of isobutylamino-acetic acid, ethyl ester hydrochloride (0.359 g, 0.00183 mol) in. 6 M hydrochloric acid (10 mL) was refluxed for 20 hours and allowed to cool. The mixture was made basic with 50% wt/wt sodium hydroxide and 1 M sodium hydroxide to pH=5, and the volatiles were rotary evaporated. The residue was triturated 3 times with boiling methanol, and the triturates were combined and rotary evaporated. The residue was triturated 3 times with hot acetic acid, and the triturates were combined and rotary evaporated. The residue was dissolved in water and freeze-dried to give a white solid. This solid was combined with 4-fluoro-benzenesulfonyl chloride (0.3334 g, 0.001713 mol) and sodium carbonate (0.547 g, 0.00516 mol) in water, and the mixture was stirred at room temperature for 3 days. The mixture was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extract was dried (MgSO4) and rotary evaporated to a white solid. The solid was chromatographed on silica gel (15 g, 230-400 mesh) eluting with dichloromethane-methanol (10:1, 10×15 mL). Fractions containing product were combined and rotary evaporated to give a white solid. The solid was dried in vacuo; yield 0.32 g (64% overall).
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0.359 g
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10 mL
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0.3334 g
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0.547 g
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Synthesis routes and methods II

Procedure details

A mixture of isobutylamino-acetic acid, ethyl ester hydrochloride (0.359 g, 0.00183 mol) in 6 M hydrochloric acid (10 mL) was refluxed for 20 hours and allowed to cool. The mixture was made basic with 50% wt/wt sodium hydroxide and 1 M sodium hydroxide to pH=5, and the volatiles were rotary evaporated. The residue was triturated 3 times with boiling methanol, and the triturates were combined and rotary evaporated. The residue was triturated 3 times with hot acetic acid, and the triturates were combined and rotary evaporated. The residue was dissolved in water and freeze-dried to give a white solid. This solid was combined with 4-fluoro-benzenesulfonyl chloride (0.3334 g, 0.001713 mol) and sodium carbonate (0.547 g, 0.00516 mol) in water, and the mixture was stirred at room temperature for 3 days. The mixture was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extract was dried (MgSO4) and rotary evaporated to a white solid. The solid was chromatographed on silica gel (15 g, 230-400 mesh) eluting with dichloromethane-methanol (10:1, 10×15 mL). Fractions containing product were combined and rotary evaporated to give a white solid. The solid was dried in vacuo; yield 0.32 g (64% overall).
Quantity
0.359 g
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reactant
Reaction Step One
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10 mL
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0.3334 g
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0.547 g
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